molecular formula C19H17N3OS B11044837 5-amino-4-(1,3-benzothiazol-2-yl)-1-(3,5-dimethylphenyl)-1,2-dihydro-3H-pyrrol-3-one

5-amino-4-(1,3-benzothiazol-2-yl)-1-(3,5-dimethylphenyl)-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B11044837
M. Wt: 335.4 g/mol
InChI Key: DJOONIFJUXXPBX-UHFFFAOYSA-N
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Description

5-Amino-4-(1,3-benzothiazol-2-yl)-1-(3,5-dimethylphenyl)-1,2-dihydro-3H-pyrrol-3-one, often referred to as ABTP , is a heterocyclic organic compound. Its structure combines a benzothiazole ring, a pyrrole ring, and a dimethylphenyl group. ABTP exhibits intriguing properties due to its unique arrangement of functional groups.

Preparation Methods

Synthetic Routes:

    Hantzsch Synthesis: ABTP can be synthesized via the Hantzsch pyrrole synthesis. In this method, 2-aminobenzothiazole reacts with acetylacetone and formaldehyde in the presence of ammonium acetate. The reaction proceeds through cyclization and reduction steps, yielding ABTP.

    Other Routes: Alternative synthetic routes involve modifications of the Hantzsch synthesis or variations using different starting materials.

Industrial Production:

ABTP is not produced on an industrial scale, but it serves as a valuable intermediate in pharmaceutical and agrochemical synthesis.

Chemical Reactions Analysis

ABTP participates in several reactions:

    Oxidation: ABTP can undergo oxidation to form its corresponding pyrrole-2,3-dione derivative.

    Reduction: Reduction of ABTP leads to the formation of its dihydro derivative.

    Substitution: The amino group in ABTP can be substituted with various functional groups.

    Common Reagents and Conditions: Reactions involving ABTP typically use reducing agents (e.g., sodium borohydride), oxidizing agents (e.g., hydrogen peroxide), and acid/base catalysts.

Scientific Research Applications

ABTP finds applications in various fields:

    Medicine: ABTP derivatives exhibit potential as antitumor agents due to their cytotoxic properties.

    Chemistry: Researchers use ABTP as a building block for designing novel heterocyclic compounds.

    Industry: Although not directly used in industry, ABTP’s derivatives contribute to drug development and materials science.

Mechanism of Action

The exact mechanism of ABTP’s effects depends on its specific derivatives. its antitumor activity likely involves interactions with cellular targets, including DNA, enzymes, or receptors. Further studies are needed to elucidate the precise pathways.

Comparison with Similar Compounds

ABTP’s uniqueness lies in its hybrid structure, combining features from benzothiazoles, pyrroles, and dimethylphenyl groups. Similar compounds include benzothiazoles, pyrroles, and their derivatives, but none precisely match ABTP’s arrangement.

Properties

Molecular Formula

C19H17N3OS

Molecular Weight

335.4 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-yl)-1-(3,5-dimethylphenyl)-5-imino-2H-pyrrol-3-ol

InChI

InChI=1S/C19H17N3OS/c1-11-7-12(2)9-13(8-11)22-10-15(23)17(18(22)20)19-21-14-5-3-4-6-16(14)24-19/h3-9,20,23H,10H2,1-2H3

InChI Key

DJOONIFJUXXPBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4S3)O)C

Origin of Product

United States

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